molecular formula C13H17NO3 B12909490 4-(Dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydro-1,2-oxazole CAS No. 89479-75-4

4-(Dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydro-1,2-oxazole

Katalognummer: B12909490
CAS-Nummer: 89479-75-4
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: IENCRPKFEJHYNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydroisoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a dimethoxymethyl group, a methyl group, and a phenyl group attached to the isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydroisoxazole can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-5-phenylisoxazole with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the dimethoxymethyl group facilitated by the acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of various substituted isoxazole derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-(Dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydroisoxazole has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Diethoxymethyl)-3-methyl-5-phenyl-4,5-dihydroisoxazole
  • 4-(Dimethoxymethyl)-2-methyl-5-phenyl-4,5-dihydroisoxazole
  • 4-(Dimethoxymethyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydroisoxazole

Uniqueness

4-(Dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxymethyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.

Eigenschaften

CAS-Nummer

89479-75-4

Molekularformel

C13H17NO3

Molekulargewicht

235.28 g/mol

IUPAC-Name

4-(dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C13H17NO3/c1-9-11(13(15-2)16-3)12(17-14-9)10-7-5-4-6-8-10/h4-8,11-13H,1-3H3

InChI-Schlüssel

IENCRPKFEJHYNL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(C1C(OC)OC)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.